N-ethyl-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-ethyl-3,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to an ethyl group and a benzene ring substituted with two methyl groups. This compound is primarily used in research and development settings and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group or the methyl groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzene ring or the ethyl group.
Scientific Research Applications
N-ethyl-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,4-dimethylbenzene-1-sulfonamide
- N-propyl-3,4-dimethylbenzene-1-sulfonamide
- N-ethyl-2,5-dimethylbenzene-1-sulfonamide
Uniqueness
N-ethyl-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of an ethyl group on the sulfonamide nitrogen. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the methyl groups on the benzene ring can influence the compound’s reactivity and its interaction with biological targets.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
YLJAQMDWJLHXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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